

Novel derivatives of 5-phenyl-3-isoxazolecarboxylic acid for drug discovery

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Compound of Interest

Compound Name: 5-Phenyl-3-isoxazolecarboxamide

Cat. No.: B1363135

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An In-Depth Technical Guide to the Discovery of Novel 5-Phenyl-3-isoxazolecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to modulate the physicochemical and biological properties of compounds.^[1] This guide provides a comprehensive exploration of novel derivatives of 5-phenyl-3-isoxazolecarboxylic acid, a privileged scaffold in drug discovery. We will delve into rational design, synthetic strategies, and the critical evaluation of their biological activities. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to innovate within this promising chemical space. The content herein synthesizes findings from contemporary research to present a cohesive narrative on the journey from compound design to preclinical evaluation.

The Isoxazole Scaffold: A Privileged Element in Drug Design

The five-membered aromatic heterocycle, isoxazole, is a prominent structural motif in a multitude of FDA-approved drugs.^[2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π – π stacking, make it a

versatile component in designing molecules with improved pharmacokinetic profiles and pharmacological effects.^[2] The 5-phenyl-3-isoxazolecarboxylic acid core, in particular, offers a rigid framework that is amenable to diverse chemical modifications, making it an attractive starting point for developing novel therapeutic agents against a range of biological targets.^{[1][3]}

Rationale for Derivatization

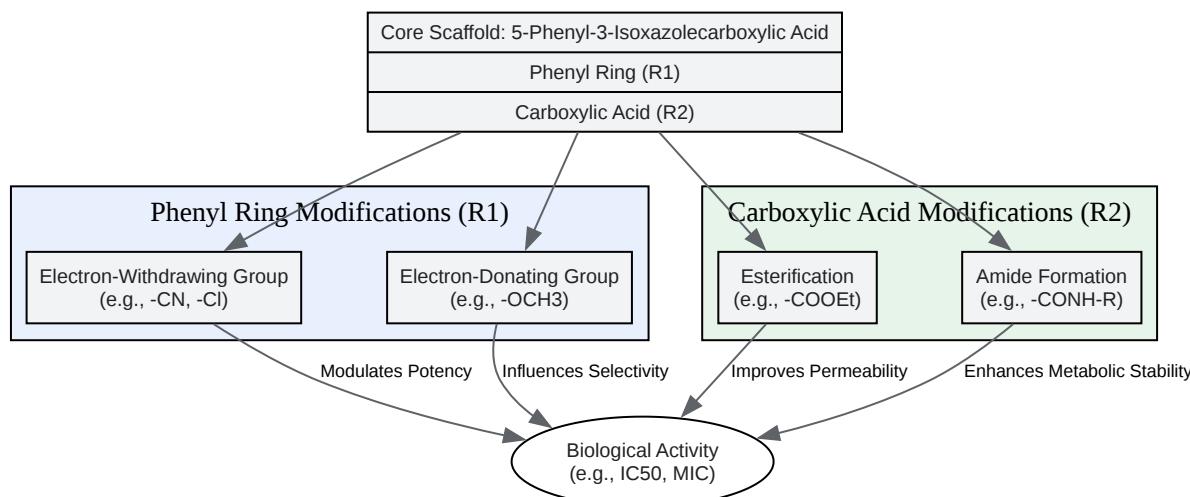
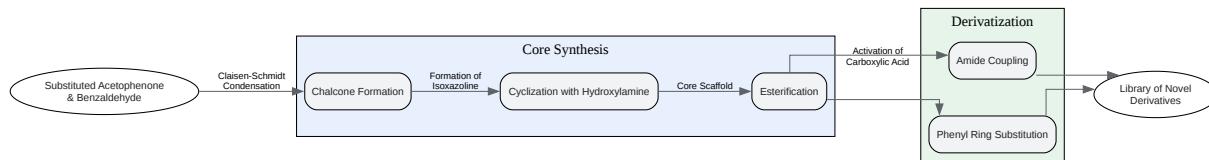
The primary goal of derivatizing the 5-phenyl-3-isoxazolecarboxylic acid scaffold is to systematically explore the chemical space around this core to enhance potency, selectivity, and drug-like properties. Key areas for modification include the phenyl ring, the carboxylic acid group, and potentially the isoxazole ring itself. Substitutions on the phenyl ring can influence the molecule's interaction with target proteins and modulate its electronic properties.^[4] Modification of the carboxylic acid, for instance, into esters or amides, can significantly impact the compound's solubility, membrane permeability, and metabolic stability.^{[3][5]}

Synthetic Strategies for Novel Derivatives

The synthesis of 5-phenyl-3-isoxazolecarboxylic acid derivatives can be approached through various routes. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, which is a foundational method for forming the isoxazole ring.^[6]

General Synthetic Workflow

A generalized workflow for the synthesis of these derivatives is depicted below. This process begins with the formation of the core isoxazole ring, followed by functionalization to generate a library of novel compounds.



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